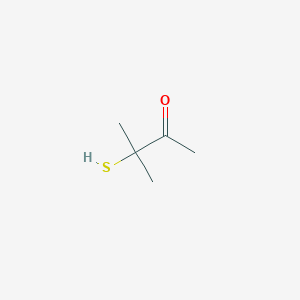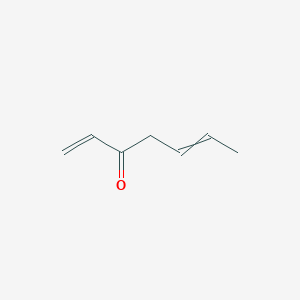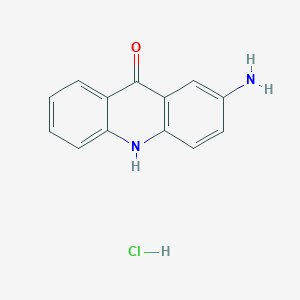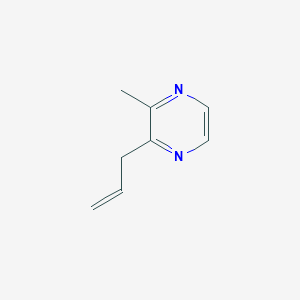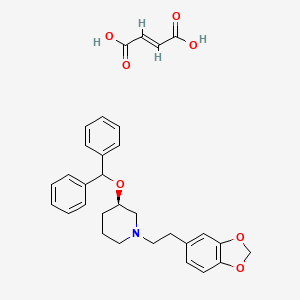![molecular formula C51H72O6X2 B1147996 Poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] CAS No. 138184-36-8](/img/structure/B1147996.png)
Poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV) is a low molecular weight, hydrophobic conductive organic semiconductor . It is a derivative of poly(phenylenevinylene) (PPV) and is a conjugated polymer with a highest occupied molecular orbital (HOMO) lower than the Fermi level of gold . It is also known for its high quantum yield, controllable emitting wavelength, and easy processing in manufacturing .
Synthesis Analysis
MEH-PPV is synthesized via a liquid–solid two-phase reaction . The synthesis process results in a molar mass of 26–47 × 10^4 g mol^−1 and a polydispersity of 2.5–3.2 . The synthesis of MEH-PPV has also been achieved via the modified Gilch route .
Molecular Structure Analysis
The linear formula of MEH-PPV is (C18H28O2)n . The band gap of MEH-PPV is 2.3 eV . The HOMO and lowest unoccupied molecular orbital (LUMO) energies are -5.3 eV and -3 eV, respectively .
Chemical Reactions Analysis
The chemical nature of the solvent can influence the optical gain properties of MEH-PPV . The morphology and chain aggregation of MEH-PPV can be controlled by the solvent, which affects its luminescent properties .
Physical And Chemical Properties Analysis
MEH-PPV exhibits fluorescence with an excitation wavelength (λex) of 493 nm and an emission wavelength (λem) of 554 nm in toluene . It is also known for its high luminescence .
Scientific Research Applications
Two-Color Patterning
MEH-PPV can be used to generate two-color patterned films starting from a single precursor . This approach involves the use of two different types of eliminable groups; one that is thermally labile only in the presence of an acid while the other is labile even in its absence . These patterned structures have potential use in optoelectronic device applications .
Tuning Optical Properties
The optical properties of MEH-PPV can be tuned via the incorporation of CsPbBr3 Quantum Dots . This has effects on the structural and optical properties of conjugated polymer blends of MEH-PPV and poly (9,9-di-n-octylfluorenyl-2,7-diyl) (PFO) .
Absorption and Quantum Yield
MEH-PPV can be used in the study of absorption and quantum yield of single molecules in a poly(methyl methacrylate) (PMMA) matrix .
Composite Materials
MEH-PPV can be used in the creation of composite materials with titanium dioxide . These composites are used in the optoelectronic and chemical industries . The introduction of titanium dioxide into the polymer matrix does not cause intense oxidation processes within the composite .
Orbital Alignment
MEH-PPV can be used in the study of orbital alignment at interfaces .
Photovoltaic Cells
MEH-PPV can be used as a hole transporting layer in the fabrication of solid-state photovoltaic cells . A compact TiO2 layer with no pores has been introduced to prevent charge losses related to back reactions .
Mechanism of Action
properties
IUPAC Name |
2-ethenyl-1-(2-ethylhexoxy)-4-methoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O2/c1-5-8-9-14(6-2)13-19-17-11-10-16(18-4)12-15(17)7-3/h7,10-12,14H,3,5-6,8-9,13H2,1-2,4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPRNYAUPOCWFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC1=C(C=C(C=C1)OC)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Ethylhexyloxy)-5-methoxystyrene | |
Q & A
Q1: What spectroscopic techniques are used to characterize MEH-PPV?
A1: MEH-PPV is frequently characterized using techniques like UV-Vis absorption spectroscopy, photoluminescence (PL) spectroscopy, and surface-enhanced Raman scattering (SERS). These techniques provide information about the electronic structure, optical properties, and interactions with other materials. [, ]
Q2: Is MEH-PPV stable in air and moisture?
A2: MEH-PPV can be susceptible to degradation in the presence of air and moisture, especially under UV irradiation. This is a crucial factor to consider for device fabrication and long-term performance. []
Q3: How does the choice of solvent affect MEH-PPV's properties?
A3: The choice of solvent significantly influences MEH-PPV's conformation, aggregation behavior, and consequently, its optical and electronic properties. For instance, adding alkanes to a solution of MEH-PPV in 1,3-dichlorobenzene can induce gel formation and promote aggregation. []
Q4: What is the "red-phase" of MEH-PPV, and how does it differ from the "blue-phase"?
A4: The "red-phase" refers to a more ordered, aggregated form of MEH-PPV, characterized by enhanced 0-0/0-1 peak intensity ratios in the PL spectrum compared to the more disordered "blue-phase". This red-phase exhibits temperature-independent PL lifetime and is suggested to be a disordered H-aggregate. []
Q5: How is MEH-PPV used in organic light-emitting diodes (OLEDs)?
A5: MEH-PPV is a popular material for the active layer in OLEDs due to its electroluminescent properties. It emits light when an electric current is passed through it. [, , ]
Q6: Can the emission color of MEH-PPV be tuned?
A6: While MEH-PPV itself emits primarily in the orange-red region, its emission color can be tuned by blending it with other fluorescent polymers. This blending allows for the creation of white OLEDs by combining different emission colors. [, , ]
Q7: How does MEH-PPV interact with other materials in energy transfer processes?
A7: MEH-PPV can act as both an energy donor and acceptor. For instance, it can accept energy from Poly(9,9-dioctyl-fluorene-2,7-diyl) (PFO) in bilayer and blend films, leading to enhanced MEH-PPV emission. The efficiency of this transfer depends on the distance and orientation between the polymers. [, , ]
Q8: How does the addition of nanoparticles affect MEH-PPV's properties?
A8: Incorporating nanoparticles, such as gold nanoparticles or TiO2 nanoparticles, can significantly modify MEH-PPV's optical and electronic properties. This can enhance energy transfer, increase nonlinear optical coefficients, and even lead to new applications like all-optical switching. [, , ]
Q9: How can MEH-PPV be used in sensors?
A9: MEH-PPV's fluorescence properties make it suitable for sensing applications. For instance, doping MEH-PPV nanoparticles with photochromic dyes allows for fluorescence photomodulation, which can be used for environmental sensing. [, ]
Q10: What are the limitations of using MEH-PPV in solar cells?
A10: While MEH-PPV has been explored for organic solar cell applications, its efficiency is relatively low compared to other organic materials. Additionally, its stability under prolonged illumination can be a concern. [, , ]
Q11: Have computational methods been employed to study MEH-PPV?
A11: Yes, computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, have been used to study MEH-PPV's electronic structure, conformation, and interactions with other materials. These studies provide valuable insights into the relationship between structure and properties. [, ]
Q12: Are there alternative materials to MEH-PPV for similar applications?
A12: Yes, there is continuous research into developing new organic semiconducting materials with improved performance, stability, and lower environmental impact compared to MEH-PPV. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


